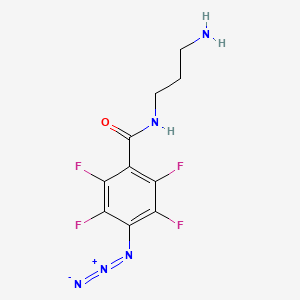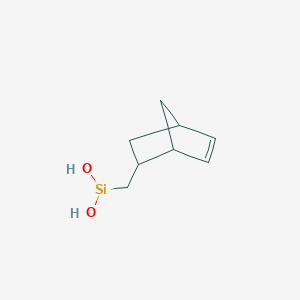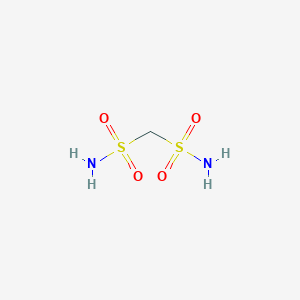
Methanedisulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanedisulfonamide is an organosulfur compound with the chemical formula CH4N2O4S2 It is a derivative of sulfonamide, characterized by the presence of two sulfonamide groups attached to a single methane molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: Methanedisulfonamide can be synthesized through several methods. One common approach involves the reaction of methane with sulfur trioxide and ammonia, leading to the formation of methanesulfonamide, which can then be further reacted with sulfur trioxide to yield this compound . Another method involves the oxidation of methanesulfonamide using strong oxidizing agents such as potassium permanganate or hydrogen peroxide .
Industrial Production Methods: In industrial settings, this compound is typically produced through the continuous reaction of methane with sulfur trioxide in the presence of a catalyst. This process is followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Methanedisulfonamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form methanesulfonamide.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Methanesulfonamide.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Methanedisulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonic acids.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
Methanedisulfonamide exerts its effects through several mechanisms:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions.
Molecular Targets: Targets include enzymes involved in metabolic pathways and bacterial cell wall synthesis.
Pathways Involved: this compound can interfere with the synthesis of folic acid in bacteria, leading to their inhibition.
Comparison with Similar Compounds
Methanesulfonamide: A simpler derivative with one sulfonamide group.
Sulfanilamide: A well-known sulfonamide used in antibacterial drugs.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for antibacterial therapy.
Properties
CAS No. |
183996-57-8 |
|---|---|
Molecular Formula |
CH6N2O4S2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
methanedisulfonamide |
InChI |
InChI=1S/CH6N2O4S2/c2-8(4,5)1-9(3,6)7/h1H2,(H2,2,4,5)(H2,3,6,7) |
InChI Key |
GLHHEOGXHDJORJ-UHFFFAOYSA-N |
Canonical SMILES |
C(S(=O)(=O)N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-Methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B12568225.png)
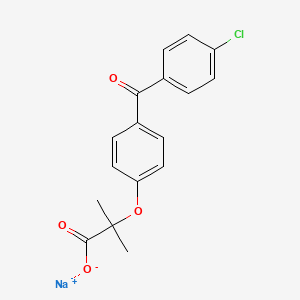

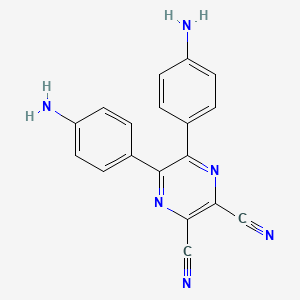
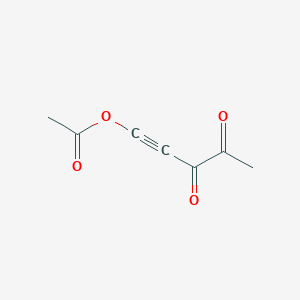
![4-[(Phenanthren-9-YL)methyl]aniline](/img/structure/B12568248.png)


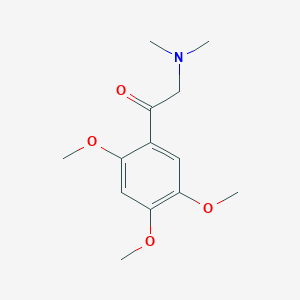
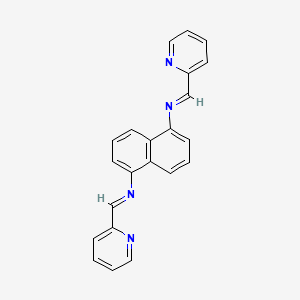
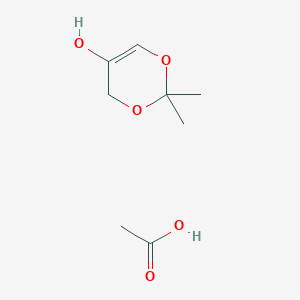
![{3-[(Benzenesulfonyl)amino]phenoxy}acetic acid](/img/structure/B12568280.png)
